2-{[3-Cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of tetrahydropyridine derivatives. This compound exhibits potential biological activities and has garnered interest in medicinal chemistry due to its structural features and functional groups.
The compound can be synthesized through various chemical methods, typically involving multi-step reactions with specific precursors. It is not commonly found in nature but can be produced in laboratory settings for research purposes.
This compound is classified as a sulfanyl acetamide and includes notable functional groups such as a cyano group, dichlorophenyl moiety, and a tetrahydropyridine ring. The presence of these groups suggests potential applications in pharmaceuticals, particularly in the development of new therapeutic agents.
The synthesis of 2-{[3-Cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide typically involves several synthetic routes. Common starting materials include:
In industrial settings, automated reactors and continuous flow systems may be employed to enhance yield and purity while minimizing reaction time.
The molecular structure of 2-{[3-Cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide can be described by the following characteristics:
The compound's InChI key is provided for database searches: InChI=1S/C18H14Cl2N2O3S/c1-10(25)21-18(24)22(12-6-11(19)14(20)15(12)23)16(13(17)8-9)7-5/h5-7H,8H2,1-4H3,(H,21,25)(H,24)
.
The compound can participate in various chemical reactions including:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-{[3-Cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide likely involves its interaction with specific biological targets such as enzymes or receptors. The structural features facilitate binding to these targets, which may lead to alterations in their activity and subsequent biochemical pathways.
Potential mechanisms include:
The compound is expected to exhibit the following physical properties:
Key chemical properties include:
Relevant data from analyses indicate that the compound has potential for further derivatization due to its reactive functional groups.
The scientific uses of 2-{[3-Cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide are diverse:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7